Cas no 93236-42-1 (Cistanoside A)

Cistanoside A 化学的及び物理的性質

名前と識別子

-

- Cistanoside A

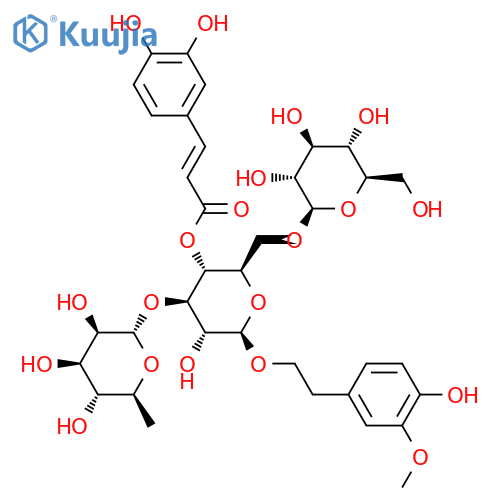

- [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]o

- I07-0327

- β-D-Glucopyranoside, 2-(4-hydroxy-3-methoxyphenyl)ethyl O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→6)]-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate], (E)- (ZCI)

- D

- L

- DTXSID701317669

- (2R,3R,4R,5R,6R)-5-Hydroxy-6-(4-hydroxy-3-methoxyphenethoxy)-2-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl (E)-3-(3,4-dihydroxyphenyl)acrylate

- [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

- CS-0007092

- AS-83354

- CISTANOSIDEA

- HY-N0023

- Desert living Cistanche

- 93236-42-1

-

- インチ: 1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-4-7-19(39)21(12-17)49-2)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-3-6-18(38)20(40)11-16/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1

- InChIKey: LOGNFAUMIGACHZ-WEDRDYHSSA-N

- ほほえんだ: O([C@@H]1[C@@H](CO[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)O[C@@H](OCCC2C=CC(O)=C(OC)C=2)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)C(=O)/C=C/C1C=CC(O)=C(O)C=1

計算された属性

- せいみつぶんしりょう: 800.27400

- どういたいしつりょう: 800.273894

- 同位体原子数: 0

- 水素結合ドナー数: 11

- 水素結合受容体数: 20

- 重原子数: 56

- 回転可能化学結合数: 15

- 複雑さ: 1250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 15

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 313

- 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 1040.1°C at 760 mmHg

- フラッシュポイント: 318.4±27.8 °C

- 屈折率: 1.676

- PSA: 313.44000

- LogP: -2.88870

- じょうきあつ: 0.0±0.3 mmHg at 25°C

Cistanoside A セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD121794)

Cistanoside A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A435492-10mg |

(2R,3R,4R,5R,6R)-5-Hydroxy-6-(4-hydroxy-3-methoxyphenethoxy)-2-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl (E)-3-(3,4-dihydroxyphenyl)acrylate |

93236-42-1 | 99% | 10mg |

$135.0 | 2025-02-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55644-1mg |

Cistanoside A |

93236-42-1 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| TRC | C499510-2.5mg |

Cistanoside A |

93236-42-1 | 2.5mg |

$201.00 | 2023-05-18 | ||

| ChemScence | CS-0007092-10mg |

Cistanoside A |

93236-42-1 | 10mg |

$457.0 | 2022-04-26 | ||

| ChemFaces | CFN90526-10mg |

Cistanoside A |

93236-42-1 | >=98% | 10mg |

$188 | 2021-07-22 | |

| BAI LING WEI Technology Co., Ltd. | 1371309-20MG |

Cistanoside a, 98% |

93236-42-1 | 98% | 20MG |

¥ 1800 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0285-5 mg |

Cistanoside A |

93236-42-1 | 98.24% | 5mg |

¥2480.00 | 2022-04-26 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0371-10mg |

Cistanoside A |

93236-42-1 | 98% | 10mg |

$135 | 2023-09-19 | |

| MedChemExpress | HY-N0023-5mg |

Cistanoside A |

93236-42-1 | 99.39% | 5mg |

¥1250 | 2024-05-24 | |

| TargetMol Chemicals | T5S0285-20mg |

Cistanoside A |

93236-42-1 | 99.9% | 20mg |

¥ 1430 | 2023-09-15 |

Cistanoside A サプライヤー

Cistanoside A 関連文献

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

Cistanoside Aに関する追加情報

Cistanoside A: A Comprehensive Overview of Its Chemistry, Biology, and Therapeutic Potential

Cistanoside A, with the chemical formula C28H32O10 and a CAS number of 93236-42-1, is a naturally occurring glycoside compound that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound is primarily isolated from the seeds of Cistanche salsa, a plant traditionally used in Chinese medicine for its various health benefits. The unique structural features and biological activities of Cistanoside A have positioned it as a promising candidate for further exploration in drug development and therapeutic applications.

The molecular structure of Cistanoside A consists of an aglycone moiety linked to a glucose moiety through a β-glycosidic bond. This structural arrangement contributes to its solubility in water and its stability under physiological conditions, making it an attractive candidate for biological studies. The aglycone part of the molecule contains a steroidal backbone, which is characteristic of many bioactive compounds found in plants. This steroidal core is responsible for many of the pharmacological properties exhibited by Cistanoside A.

Recent research has focused on elucidating the pharmacological mechanisms underlying the effects of Cistanoside A. Studies have demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These findings are particularly significant given the widespread use of anti-inflammatory drugs in managing chronic inflammatory diseases. Additionally, Cistanoside A has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative disorders. Its ability to cross the blood-brain barrier and modulate key signaling pathways involved in neuroprotection has made it a subject of intense interest among researchers.

The anti-cancer potential of Cistanoside A is another area that has seen considerable investigation. Preclinical studies have revealed that this compound can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Furthermore, it has been shown to inhibit the growth of cancer cells by disrupting microtubule formation, thereby preventing cell division. These effects make Cistanoside A a promising candidate for development into an anti-cancer therapeutic agent. However, further research is needed to fully understand its mechanisms of action and to assess its potential for clinical application.

In addition to its anti-inflammatory, neuroprotective, and anti-cancer properties, Cistanoside A has also been investigated for its cardiovascular benefits. Studies have indicated that this compound can improve endothelial function by enhancing nitric oxide production and reducing oxidative stress. These effects suggest that Cistanoside A may have therapeutic potential in managing cardiovascular diseases such as atherosclerosis and hypertension.

The extraction and isolation of Cistanoside A from plant sources remain a challenge due to its low abundance in the natural habitat. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify this compound. Additionally, biotechnological approaches such as cell culture and metabolic engineering are being explored to enhance the yield of Cistanoside A. These efforts are crucial for ensuring a sustainable supply of this valuable compound for future research and commercial applications.

The pharmacokinetic profile of Cistanoside A is another critical aspect that needs further investigation. Initial studies have shown that this compound exhibits moderate bioavailability upon oral administration, with peak plasma concentrations reached within 2-3 hours post-dosing. However, its rapid metabolism and clearance from the body necessitate repeated dosing or alternative delivery systems such as nanoparticles or liposomes to enhance its therapeutic efficacy.

The safety profile of Cistanoside A has been evaluated in several preclinical studies, which have reported no significant adverse effects at tested doses. However, long-term studies are needed to fully assess its safety and potential side effects when used chronically or in combination with other medications.

In conclusion, Cistanoside A, with the CAS number 93236-42-1 , is a bioactive compound with diverse therapeutic potential ranging from anti-inflammatory and neuroprotective effects to anti-cancer and cardiovascular benefits. While significant progress has been made in understanding its pharmacological properties, further research is needed to optimize its extraction, enhance its bioavailability, and evaluate its long-term safety. The continued exploration of this natural product holds great promise for the development of novel therapeutic agents in various medical fields.

93236-42-1 (Cistanoside A) 関連製品

- 133393-81-4(Brandioside)

- 486-21-5(Isofraxidin)

- 61276-17-3(Verbascoside)

- 92-61-5(Scopoletin)

- 165338-27-2(b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-b-D-glucopyranosyl-,4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] (9CI))

- 104777-68-6(Plantamajoside)

- 105471-98-5(Calceolarioside B)

- 115909-22-3(Angoroside C)

- 112516-05-9(Tubuloside A)

- 82854-37-3(echinacoside)